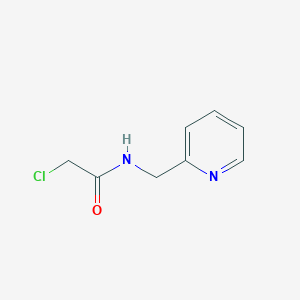

2-chloro-N-(pyridin-2-ylmethyl)acetamide

描述

Significance of Acetamide (B32628) and Pyridine (B92270) Scaffolds in Chemical Sciences

The acetamide functional group is a cornerstone in medicinal chemistry. nih.gov Molecules containing an acetamide linkage are known to exhibit a wide spectrum of biological activities. nih.gov The amide bond is a fundamental feature in a vast number of pharmaceuticals, contributing to approximately a quarter of all marketed drugs. nih.gov Acetamide derivatives are noted for their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. nih.gov The versatility of the acetamide scaffold makes it a frequent target in the development of new therapeutic agents. nih.gov

Similarly, the pyridine ring is one of the most extensively used heterocyclic systems in drug design. nih.gov This nitrogen-bearing heterocycle is a key component in over 7,000 existing drug molecules. nih.gov Its presence in a molecule can enhance polarity and bioavailability. nih.gov The pyridine scaffold is integral to numerous FDA-approved pharmaceuticals, demonstrating its broad therapeutic applicability. nih.gov The adaptability of the pyridine ring allows for extensive structural modifications, making it a preferred building block in the quest for novel drugs. nih.gov

Overview of Research Trajectories for Halogenated Organic Compounds

The inclusion of a chlorine atom places 2-chloro-N-(pyridin-2-ylmethyl)acetamide within the class of halogenated organic compounds . This group of chemicals has been the subject of intensive research for decades. Halogenated compounds are widely used in various applications, including flame retardants, surfactants, and pesticides, largely due to their chemical stability. nih.gov

Historically, the persistence of many halogenated organic compounds in the environment has led to significant ecological and health concerns. nih.gov This has driven a major research trajectory focused on understanding their environmental fate, toxicity, and developing methods for their degradation. nih.gov

In the context of medicinal chemistry and materials science, the introduction of halogen atoms into an organic molecule is a common strategy to modulate its physicochemical and biological properties. Halogenation can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. The ease of replacement of the chlorine atom in N-aryl 2-chloroacetamides makes them reactive intermediates for nucleophilic substitution, allowing for the synthesis of diverse heterocyclic systems. nih.gov Therefore, a significant area of contemporary research involves the targeted synthesis and application of halogenated compounds as intermediates and as active molecules in their own right, capitalizing on the unique properties imparted by the halogen atom. nih.govijpsr.info This makes compounds like 2-chloro-N-alkyl/aryl acetamides valuable precursors for new bioactive agents. ijpsr.info

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-5-8(12)11-6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFBCFICXACZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963508 | |

| Record name | 2-Chloro-N-[(pyridin-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46120-62-1 | |

| Record name | 2-Chloro-N-[(pyridin-2-yl)methyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Pyridin 2 Ylmethyl Acetamide and Its Analogues

Established Synthetic Pathways for the 2-Chloroacetamide (B119443) Moiety

The 2-chloroacetamide group is a key structural feature, and its synthesis is typically achieved through two main routes: acylation reactions with chloroacetyl chlorides and reactions involving chloroacetate (B1199739) esters.

Acylation Reactions with Chloroacetyl Chlorides

A prevalent method for the synthesis of N-substituted 2-chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. researchgate.net

Commonly, this reaction is performed under Schotten-Baumann conditions, which involves a two-phase solvent system of water and an organic solvent. The base, typically aqueous sodium hydroxide, resides in the aqueous phase and neutralizes the generated HCl, while the reactants and product remain in the organic phase. researchgate.net Pyridine (B92270) can also be used as a base, which can enhance the acylating power of the chloroacetyl chloride. researchgate.net

The general reaction is as follows: R-NH₂ + ClCOCH₂Cl → R-NHCOCH₂Cl + HCl

This method is widely applicable for the synthesis of various N-alkyl and N-aryl 2-chloroacetamide derivatives. ijpsr.info

Reactions Involving Chloroacetate Esters and Amines

An alternative pathway to the 2-chloroacetamide moiety involves the reaction of chloroacetate esters, such as ethyl chloroacetate, with amines. This method, known as ammonolysis when ammonia (B1221849) is used, is a nucleophilic substitution at the acyl carbon of the ester. wikipedia.org The reaction with primary amines proceeds in a similar fashion to produce N-substituted 2-chloroacetamides.

The reaction is generally slower than that with acyl chlorides and may require heating. The general scheme for this reaction is: ClCH₂COOR' + R-NH₂ → ClCH₂CONH-R + R'OH

A proposed mechanism involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxy group to yield the amide. nih.gov The choice between using a chloroacetyl chloride or a chloroacetate ester often depends on the reactivity of the starting amine and the desired reaction conditions.

Targeted Synthesis of the Pyridin-2-ylmethylamine Fragment

The pyridin-2-ylmethylamine fragment is the second key component required for the synthesis of the target molecule. There are several established methods for its preparation. One common method is the reduction of 2-cyanopyridine. This can be achieved through catalytic hydrogenation using catalysts such as Raney Nickel in a methanolic ammonia solution.

Another approach involves the reductive amination of 2-pyridinecarboxaldehyde. This two-step, one-pot process typically involves the formation of an imine by reacting the aldehyde with ammonia, which is then reduced in situ to the corresponding amine.

A novel method for preparing pyridin-2-ylmethylamine derivatives involves the reductive amination of cyanohydrins. Furthermore, a process for the preparation of 2-aminomethylpyridine derivatives starting from benzophenone (B1666685) and glycine (B1666218) alkyl ester hydrochloride has been developed.

Coupling Strategies for Amide Bond Formation

The final step in the synthesis of 2-chloro-N-(pyridin-2-ylmethyl)acetamide is the formation of the amide bond between the 2-chloroacetamide moiety (or its precursor) and the pyridin-2-ylmethylamine fragment. This can be achieved through conventional methods or accelerated by microwave assistance.

Conventional Amidation Protocols

Conventional amidation can be performed by reacting pyridin-2-ylmethylamine directly with chloroacetyl chloride, often under the Schotten-Baumann conditions described earlier. This provides a direct and efficient route to the final product.

Alternatively, the amide bond can be formed by coupling chloroacetic acid with pyridin-2-ylmethylamine using a coupling reagent. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used for this purpose. These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with DCC. uni-kiel.de

Other classes of coupling reagents that can be employed include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.com These reagents are known for their high efficiency and the ability to mediate couplings even with sterically hindered substrates. sigmaaldrich.com

| Coupling Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress side reactions. |

| Phosphonium Salts | BOP, PyBOP | Highly efficient reagents, particularly for sterically hindered amino acids. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Generate active esters that react rapidly with amines. Known for high coupling efficiency and low racemization. |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. The synthesis of N-substituted acetamides, including those with a chloroacetamide moiety, has been shown to be significantly enhanced by microwave irradiation.

For instance, the synthesis of 2-chloro-N-(pyridin-2-yl)acetamide, a close analogue of the target compound, has been successfully achieved using microwave irradiation. In a reported procedure, 2-aminopyridine (B139424) was dissolved in dichloroethane, and chloroacetyl chloride was added. The mixture was then irradiated with microwaves, leading to a rapid and high-yielding reaction. This approach dramatically reduces the reaction time compared to conventional heating methods.

The application of microwave technology to the coupling of pyridin-2-ylmethylamine with either chloroacetyl chloride or chloroacetic acid (in the presence of a coupling reagent) can be expected to provide a more efficient and environmentally friendly route to this compound.

| Method | Reactants | Key Conditions | Advantages |

|---|---|---|---|

| Conventional Heating | Amine + Acyl Chloride | Often requires prolonged heating and a base. | Well-established and widely used. |

| Microwave-Assisted | Amine + Acyl Chloride | Microwave irradiation for a short duration. | Rapid reaction times, often higher yields, and can be more energy-efficient. |

Chemodivergent Synthetic Routes to N-(pyridin-2-yl)amides

The synthesis of N-(pyridin-2-yl)amides, including this compound, can be achieved through innovative chemodivergent strategies that allow for the selective formation of different products from the same starting materials by tuning the reaction conditions. nih.govrsc.orgrsc.orgfao.orgresearchgate.net A notable example involves the reaction of α-bromoketones with 2-aminopyridine, which can be directed to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govrsc.orgrsc.orgfao.orgresearchgate.net

This divergent approach highlights the ability to control reaction pathways to produce structurally distinct compounds. rsc.org The formation of N-(pyridin-2-yl)amides proceeds through a C–C bond cleavage mechanism. nih.govrsc.org Specifically, when the reaction is conducted in toluene (B28343) with the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), the desired N-(pyridin-2-yl)amide is formed. nih.govrsc.orgfao.org This particular pathway is characterized by its mild and metal-free conditions. nih.govrsc.orgfao.org

Conversely, if the reaction is carried out in ethyl acetate (B1210297) with only TBHP, the synthetic route shifts to produce 3-bromoimidazo[1,2-a]pyridines via a one-pot tandem cyclization/bromination. nih.govrsc.org This demonstrates a high degree of selectivity, where the choice of solvent and the catalytic system dictates the final product. rsc.org The ability to selectively synthesize either of these two important classes of compounds from common precursors represents a significant advancement in synthetic efficiency. rsc.org

The table below summarizes the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine.

| Starting Materials | Product | Reagents/Catalyst | Solvent | Key Transformation |

| α-bromoketones, 2-aminopyridine | N-(pyridin-2-yl)amides | I₂, TBHP | Toluene | C–C bond cleavage |

| α-bromoketones, 2-aminopyridine | 3-bromoimidazo[1,2-a]pyridines | TBHP | Ethyl Acetate | Tandem cyclization/bromination |

This data is based on findings from a study on the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. nih.govrsc.orgrsc.orgfao.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for compounds like this compound and its analogues to minimize environmental impact and enhance safety. rsc.org Green chemistry focuses on developing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

A key aspect of green chemistry is the development of atom-economical and metal-free approaches. rsc.org The synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine using iodine and TBHP is a prime example of a metal-free reaction, which is highly desirable from a green chemistry perspective. nih.govrsc.orgfao.org Avoiding heavy metal catalysts prevents the generation of toxic metal waste and simplifies purification processes.

The pursuit of greener synthetic methods for amides is a significant goal in organic chemistry. rsc.org Traditional methods for amide bond formation often rely on coupling reagents that generate substantial waste. researchgate.net Modern approaches focus on direct amidation or the use of more environmentally benign catalysts. nih.govwhiterose.ac.uk

Key green chemistry principles applicable to the synthesis of this compound analogues include:

Waste Prevention: Designing synthetic routes to minimize the production of byproducts. frontiersin.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly effective in reducing waste and improving efficiency. frontiersin.org

Use of Safer Solvents: Selecting solvents that are less toxic and have a lower environmental impact. The choice of solvents like ethyl acetate in some synthetic pathways aligns with this principle. nih.govrsc.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. nih.gov The development of efficient, recyclable catalysts is an active area of research.

Designing for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. rsc.org The mild conditions reported for the synthesis of N-(pyridin-2-yl)amides are advantageous in this regard. nih.govrsc.orgfao.org

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 2 Chloro N Pyridin 2 Ylmethyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The most prominent feature of 2-chloro-N-(pyridin-2-ylmethyl)acetamide's reactivity is the susceptibility of the α-carbon to nucleophilic attack. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon an electrophilic center. This facilitates a variety of SN2 reactions. The chemical reactivity of N-aryl 2-chloroacetamides is primarily attributed to the facile replacement of this chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net This substitution can sometimes be followed by intramolecular cyclization to produce a range of heterocyclic systems. researchgate.net

Amines and thiols, being effective nucleophiles, readily react with 2-chloro-N-arylacetamides. ijpsr.inforesearchgate.net The reaction with various aliphatic and aromatic amines typically proceeds at room temperature to yield N-substituted aminoacetamide derivatives. ijpsr.info

Thiols and their conjugate bases, thiolates, are particularly potent nucleophiles that react efficiently with alkyl halides in SN2 reactions. masterorganicchemistry.comlibretexts.org The reaction of 2-chloroacetamides with sulfur nucleophiles is a common strategy for forming carbon-sulfur bonds. For instance, the reaction of 2-mercaptonicotinonitrile (B1308631) derivatives with chloroacetyl compounds is a key step in the synthesis of thieno[2,3-b]pyridines, a class of pharmacologically significant molecules. nih.gov This process begins with the nucleophilic substitution of the chlorine atom by the sulfur of the mercapto group. nih.gov

The nucleophilic substitution at the α-chloro position is a versatile method for synthesizing a wide array of substituted acetamide (B32628) derivatives. nih.gov The identity of the final product is determined by the nucleophile employed in the reaction. This strategy allows for the introduction of diverse functional groups, leading to compounds with varied chemical and biological properties. ijpsr.infonih.gov

Below is a table summarizing the types of substituted acetamide derivatives that can be formed from the reaction of N-substituted 2-chloroacetamides with different nucleophiles, based on established reactivity patterns for this class of compounds.

| Nucleophile Class | Reagent Example | Product Class |

| Amines | Primary/Secondary Amines | N-Substituted Aminoacetamides |

| Thiols/Thiolates | Alkyl/Aryl Thiols | Thioether (Sulfide) Derivatives |

| Alcohols/Alkoxides | Sodium Ethoxide | Alkoxyacetamide Derivatives |

| Carboxylates | Sodium Acetate (B1210297) | Acyloxyacetamide Derivatives |

| Indoles | Indole | Indolyl-N-substituted Acetamides researchgate.net |

Oxidative Transformations

Specific studies detailing the oxidative transformation of this compound are not extensively documented in the scientific literature. Generally, the chloroacetamide moiety is relatively stable to mild oxidizing agents. However, under strong oxidative conditions, transformations could potentially occur at other sites in the molecule, such as the pyridine (B92270) ring or the methylene bridge. For comparison, related sulfur-containing pyridine derivatives, which can be synthesized from chloroacetamides, are susceptible to oxidation; for example, 2-thiopyridines can be oxidized to the corresponding 2-sulfonylpyridinium salts using reagents like potassium permanganate. chemrxiv.org

Reductive Transformations

The primary reductive transformation for chloroacetamide compounds involves the cleavage of the carbon-chlorine bond. This process, known as reductive dechlorination or hydrogenolysis, has been studied in related dichloroacetamide safeners. nsf.govrsc.org In these studies, dichloroacetamides are reduced to monochlorinated products. nsf.govrsc.org The rate of hydrogenolysis is influenced by the degree of chlorination, with reactivity increasing with the number of chlorine atoms. rsc.org This suggests that while this compound can undergo reductive dechlorination, its reaction rate may be slower than that of its di- or trichlorinated analogs. rsc.org This transformation is significant in environmental fate studies, as it can alter the toxicity and mobility of the compound. nsf.govnih.gov

Intramolecular Cyclization Reactions

The structure of this compound and its derivatives offers the potential for intramolecular cyclization to form various heterocyclic systems. Such reactions are known for analogous compounds where a nucleophilic center within the molecule can attack the electrophilic α-carbon, displacing the chloride. For example, palladium-catalyzed reactions of 2-chloro-N-(2-vinyl)aniline, a structurally related N-aryl chloride, lead to intramolecular cyclization to form important heterocyclic cores like carbazoles, indoles, and acridines. nih.govnih.gov Additionally, photoenzymatic methods have been developed to catalyze the intramolecular cyclization of α-chloroamides to form lactams. researchgate.net

The Smiles rearrangement is a specific type of intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.org The classic mechanism involves a nucleophile on a side chain attacking an activated aromatic ring, displacing a linking heteroatom (like an ether, sulfide, or sulfone) from the ring. This proceeds through a transient spirocyclic anionic intermediate known as a Meisenheimer complex. manchester.ac.uk For the reaction to occur, the aromatic ring must typically be activated by an electron-withdrawing group, usually positioned ortho or para to the site of attack. wikipedia.org

A variant, the Truce-Smiles rearrangement, can occur on unactivated aromatic systems but requires a very strong nucleophile, such as one derived from an organolithium reagent. wikipedia.orgmanchester.ac.uk

In the context of this compound, a classic Smiles rearrangement is structurally unlikely. The typical rearrangement involves an X-Ar-Y-Nu system where Nu attacks the aryl ring (Ar). The title compound does not fit this template for an attack on the pyridine ring via the acetamide backbone. While intramolecular reactions are possible for this molecule, they are unlikely to proceed through the specific mechanistic pathway of a Smiles rearrangement. No direct evidence of this compound undergoing a Smiles rearrangement has been found in the reviewed literature.

Application as a Precursor in Heterocyclic Synthesis

The presence of a reactive C-Cl bond in the chloroacetyl group of this compound makes it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the cornerstone of its potential application as a building block for more complex heterocyclic structures. The pyridine ring, on the other hand, can influence the reactivity of the molecule and can itself be a site for further functionalization or annulation to form fused systems.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Although this compound is not a direct 1,3-dicarbonyl equivalent, its reaction with hydrazine hydrate (B1144303) could potentially lead to the formation of a hydrazinyl derivative, which might then undergo cyclization under appropriate conditions. A more plausible, albeit undocumented, pathway could involve a multi-step synthesis where the chloroacetamide is first converted into a suitable precursor for pyrazole formation. For instance, reaction with a β-ketoester followed by treatment with hydrazine could theoretically yield a pyrazole derivative.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide. In the context of this compound, this compound can be considered an α-halo-N-substituted acetamide. Its reaction with a thioamide, such as thiourea, could potentially lead to the formation of an aminothiazole derivative. This reaction would proceed via nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom, followed by intramolecular cyclization and dehydration.

A study on the reactivity of the analogous compound, 2-chloro-N-p-tolylacetamide, demonstrated its successful reaction with thiosemicarbazide (B42300) and semicarbazide, suggesting that this compound could undergo similar transformations. researchgate.net

Hypothetical Reaction Data for Thiazole Formation

The following table illustrates a hypothetical reaction for the formation of a thiazole derivative from this compound and thiourea, based on general knowledge of the Hantzsch thiazole synthesis.

| Reactant 1 | Reactant 2 | Product | Hypothetical Yield (%) |

| This compound | Thiourea | 2-Amino-N-(pyridin-2-ylmethyl)thiazol-4(5H)-one | 60-75 |

The synthesis of fused pyridine systems from this compound is an area with significant potential, primarily through intramolecular cyclization reactions or multi-component reactions where the pyridine nitrogen or an activated carbon on the pyridine ring participates in ring formation.

One of the most common fused pyridine systems is the imidazo[1,2-a]pyridine (B132010) scaffold. The classical synthesis of this system involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While this compound is not a 2-aminopyridine derivative, its structural isomer, 2-(chloroacetylamino)pyridine, is a known precursor for imidazo[1,2-a]pyridines. It is conceivable that under certain reaction conditions, rearrangements or specific synthetic strategies could enable the formation of fused systems even from this compound, although such pathways are not documented.

Another possibility for forming fused pyridine systems involves the activation of the pyridine ring followed by an intramolecular cyclization. For instance, if the methylene bridge were to be functionalized to create a nucleophilic center, it could potentially attack a suitable position on the pyridine ring to form a new fused ring. The literature describes the synthesis of various fused pyridine derivatives through different cyclization strategies, but none specifically utilize N-(pyridin-2-ylmethyl)chloroacetamide as the starting material. nih.gov

The reactivity of the chloroacetamide moiety allows for the introduction of various substituents, which could then participate in cyclization reactions to form fused pyridine rings. For example, substitution of the chlorine with a nucleophile containing an additional reactive group could set the stage for a subsequent intramolecular ring-closing reaction onto the pyridine ring.

Potential Fused Pyridine Derivatives

The table below outlines potential fused pyridine systems that could theoretically be synthesized from derivatives of this compound, along with the general synthetic strategy that might be employed.

| Target Fused System | Potential Synthetic Strategy | Required Modification of Precursor |

| Pyrido[1,2-a]pyrazines | Intramolecular N-alkylation | None, direct cyclization |

| Indolizine derivatives | Intramolecular C-C bond formation | Generation of a carbanion on the methylene bridge |

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro N Pyridin 2 Ylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Predicted NMR data for 2-chloro-N-(pyridin-2-ylmethyl)acetamide in a common solvent like CDCl₃ are detailed below, based on the analysis of its distinct chemical moieties: the pyridine (B92270) ring, the methylene (B1212753) bridge, the amide linkage, and the chloroacetyl group.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyridine ring protons will appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The methylene protons of the chloroacetyl and the pyridinylmethyl groups will appear as singlets in the aliphatic region, while the amide proton will present as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide is characteristically found far downfield. The carbons of the pyridine ring will resonate in the aromatic region, with their exact shifts influenced by the nitrogen atom. The aliphatic carbons of the methylene groups will appear upfield.

Predicted NMR Data for this compound

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide NH | 7.5 - 8.5 | Broad Singlet | 1H |

| Pyridine H -6 | ~8.5 | Doublet | 1H |

| Pyridine H -4 | ~7.7 | Triplet of Doublets | 1H |

| Pyridine H -3 | ~7.3 | Doublet | 1H |

| Pyridine H -5 | ~7.2 | Triplet | 1H |

| PyridinylmetH ylene (-CH ₂-N) | ~4.6 | Doublet (coupled to NH) | 2H |

| CH ₂-Cl | ~4.1 | Singlet | 2H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~166 |

| Pyridine C -2 | ~157 |

| Pyridine C -6 | ~149 |

| Pyridine C -4 | ~137 |

| Pyridine C -5 | ~122 |

| Pyridine C -3 | ~122 |

| C H₂-N | ~45 |

| C H₂-Cl | ~43 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its amide and aromatic functionalities.

Key expected vibrational frequencies include:

N-H Stretching: A moderate to strong absorption band for the amide N-H stretch.

C-H Stretching: Bands for aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the two methylene groups.

C=O Stretching (Amide I): A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II): A medium to strong band resulting from the N-H bend coupled with C-N stretching.

C=C and C=N Stretching: Multiple bands in the fingerprint region corresponding to the pyridine ring vibrations.

C-Cl Stretching: An absorption in the lower wavenumber region of the fingerprint region.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3350 - 3250 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Amide C=O | Stretch (Amide I) | 1680 - 1640 | Strong |

| Amide N-H | Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, two primary types of electronic transitions are expected.

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are typically high-energy transitions and are expected for the aromatic pyridine ring system, likely resulting in strong absorption bands in the UV region.

n → π* Transitions: This involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are lower in energy but are "forbidden" and thus result in a weak absorption band at a longer wavelength than the π → π* transitions. masterorganicchemistry.com

The conjugation present in the pyridine ring is the dominant factor for UV-Vis absorption. It is anticipated that the compound will exhibit significant absorbance in the 200-300 nm range.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₈H₉ClN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. A key feature would be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, though less likely for this structure.

Loss of functional groups: Fragmentation resulting in the loss of Cl, CO, or the chloroacetyl group.

Formation of stable cations: A prominent peak corresponding to the pyridin-2-ylmethyl cation ([C₆H₇N]⁺, m/z 93) is highly probable due to its stability.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 184/186 | Molecular Ion (³⁵Cl / ³⁷Cl) |

| [M - Cl]⁺ | 149 | Loss of Chlorine |

| [C₆H₇N]⁺ | 93 | Pyridin-2-ylmethyl cation |

| [C₅H₅N]⁺ | 79 | Pyridinium cation |

X-ray Diffraction Analysis (for Structural Confirmation of Derivatives)

For instance, the analysis of 2-Chloro-N-methyl-N-phenylacetamide reveals key structural parameters for the chloroacetamide portion of a molecule. researchgate.net Similarly, studies on pyridine-containing amides confirm the planarity of the amide group and describe the dihedral angles between the amide plane and the aromatic rings. researchgate.net These studies often highlight the role of hydrogen bonding (e.g., N-H···O) in forming chains or networks that stabilize the crystal packing. researchgate.net

Crystallographic Data for Selected Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

| 2-Chloro-N-methyl-N-phenylacetamide | C₉H₁₀ClNO | Monoclinic | P2₁/c | researchgate.net |

| N-phenyl-N-(pyridin-4-yl)acetamide | C₁₃H₁₂N₂O | Monoclinic | P2₁/n | researchgate.net |

| 2-Phenyl-N-(pyrazin-2-yl)acetamide | C₁₂H₁₁N₃O | Monoclinic | P2₁/c | researchgate.net |

This crystallographic information from derivatives serves as a robust model for predicting the solid-state structure and packing of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, TD-DFT)

Quantum chemical studies, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are effective for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost. Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict electronic spectra.

Molecular Geometry OptimizationThe first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

For analogous compounds, this is typically achieved using DFT methods, such as the B3LYP or CAM-B3LYP functional, with a suitable basis set like 6-311G(d,p). nih.govnih.gov The calculation yields the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The resulting geometry for 2-chloro-N-(pyridin-2-ylmethyl)acetamide would reveal the spatial relationship between the pyridine (B92270) ring and the chloroacetamide side chain, including the planarity of the amide group. While experimental values from X-ray crystallography provide data for the solid state, computational methods often calculate the geometry of an isolated molecule in the gas phase or a simulated solvent, which can lead to slight differences. nih.gov

Table 1: Illustrative Parameters from Molecular Geometry Optimization This table demonstrates the type of data obtained from a geometry optimization calculation for this compound. The values are hypothetical and serve only as a structural example.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C=O, N-H, C-Cl). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O=C-N). |

Electronic Structure AnalysisOnce the geometry is optimized, the electronic properties of the molecule can be investigated. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov A smaller gap generally suggests higher reactivity. For similar acetamide (B32628) derivatives, analysis of the frontier orbitals has revealed that π–π* electronic transitions are major contributors to their electronic behavior. nih.gov Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Illustrative Data from Electronic Structure Analysis This table shows the typical electronic properties calculated for a molecule like this compound. The values are for illustrative purposes only.

| Property | Description |

|---|---|

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. |

Spectroscopic Property PredictionsComputational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between the ground state and various excited states. nih.gov This allows for the prediction of the maximum absorption wavelength (λmax) in the ultraviolet-visible spectrum, providing insights into the molecule's electronic conjugation and chromophores. nih.gov

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. researchgate.net

Table 3: Illustrative Data from Spectroscopic Predictions This table exemplifies the kind of spectroscopic data that would be generated for this compound. The values are hypothetical.

| Spectrum | Predicted Parameter | Description |

|---|---|---|

| UV-Vis | λmax (nm) | Wavelength of maximum absorption. |

| UV-Vis | Oscillator Strength (f) | Theoretical intensity of the electronic transition. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is also instrumental in exploring the potential chemical reactions of a molecule. For this compound, this could involve studying its synthesis or its reactivity with nucleophiles at the chloro-substituted carbon. A recent study on the related compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, combined experimental and theoretical DFT studies to understand its coordination with metal ions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for "this compound" were found in the reviewed literature.

Force Field Development and Molecular Dynamics Simulations

No specific studies on the development of force fields or the execution of molecular dynamics simulations for "this compound" were identified in the available research.

Structure Activity Relationship Sar Studies of 2 Chloro N Pyridin 2 Ylmethyl Acetamide Derivatives

Systematic Modification of the Acetamide (B32628) Moiety

The acetamide portion of 2-chloro-N-(pyridin-2-ylmethyl)acetamide serves as a critical anchor for biological activity, and its systematic modification has been a focal point of SAR studies. Alterations to the N-substituent and the acetyl group have profound effects on the compound's properties.

In a related series of 2-aryl-2-(pyridin-2-yl)acetamides studied for their anticonvulsant activity, modifications at the alpha-carbon of the acetamide group were explored. The introduction of small alkyl or halogen substituents at this position was found to influence both efficacy and toxicity. For instance, the introduction of a methyl or fluorine group at the alpha-carbon of 2-phenyl-2-(pyridin-2-yl)acetamide (B27286) resulted in compounds that retained anticonvulsant activity, although they also exhibited pronounced motor impairment in preliminary toxicity screenings. bris.ac.uk

Furthermore, studies on other classes of acetamide-containing compounds have shown that the nature of the N-substituent is a key determinant of biological activity. For example, in a series of N-acetamide substituted pyrazolopyrimidines, N,N-disubstitution of the terminal acetamide provided opportunities to introduce diverse chemical moieties without compromising affinity for the target protein. wustl.edunih.gov This suggests that exploring a variety of substituents on the nitrogen atom of the acetamide in this compound could lead to derivatives with improved biological profiles.

The chloroacetyl group is a reactive moiety, and its replacement with other acyl groups can significantly alter the chemical reactivity and, consequently, the biological activity. The electrophilic nature of the carbon bearing the chlorine atom makes it susceptible to nucleophilic attack, a feature that can be tuned by replacing chlorine with other leaving groups or by modifying the electronic nature of the acyl group.

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring is another key component of the this compound scaffold that has been subjected to systematic modification to probe its role in biological activity. The position of the nitrogen atom and the presence of various substituents on the ring can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its interaction with biological targets. nih.gov

Studies on related N-pyridinyl compounds have demonstrated the importance of the substitution pattern on the pyridine ring. For instance, in a series of NNN pincer-type ligands, substitution at the 4-position of the pyridine ring with both electron-donating and electron-withdrawing groups was shown to significantly influence the electronic properties of the coordinated metal center. nih.gov This highlights the potential to fine-tune the electronic character of the pyridine ring in this compound to optimize its biological activity.

A review of the structure-antiproliferative activity relationship of pyridine derivatives revealed that the presence and position of specific functional groups, such as methoxy, hydroxyl, carbonyl, and amino groups, can enhance activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups was often associated with lower antiproliferative activity. nih.gov In the context of this compound, this suggests that the introduction of small, polar substituents on the pyridine ring could be a promising strategy for enhancing its biological efficacy.

The following table summarizes the influence of pyridine ring substituents on the antiproliferative activity of various pyridine derivatives, providing a guide for potential modifications to the this compound scaffold.

Table 1: Influence of Pyridine Ring Substituents on Antiproliferative Activity

| Substituent | Position | Effect on Antiproliferative Activity |

|---|---|---|

| -OCH3 | Various | Generally enhances activity |

| -OH | Various | Generally enhances activity |

| -C=O | Various | Generally enhances activity |

| -NH2 | Various | Generally enhances activity |

| Halogens | Various | Generally decreases activity |

| Bulky Groups | Various | Generally decreases activity |

Influence of Substituents on Chemical Reactivity and Biological Activity

Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-H proton of the acetamide, potentially influencing its hydrogen bonding capabilities and interaction with biological targets. nih.gov Conversely, electron-donating groups can increase the electron density on the pyridine nitrogen, which might affect its ability to act as a hydrogen bond acceptor or to coordinate with metal ions. nih.govnih.gov

In a study of 2-aryl-2-(pyridin-2-yl)acetamides, the nature and position of substituents on the aryl ring had a clear impact on anticonvulsant activity. bris.ac.uk Unsubstituted phenyl derivatives or those with ortho- and meta-substituents generally showed the highest activity, while para-substitution was disfavored. bris.ac.uk Specifically, methoxy-substituted derivatives were found to be inactive. bris.ac.uk This underscores the sensitive dependence of biological activity on the spatial arrangement and electronic nature of the substituents.

The following interactive data table illustrates the structure-activity relationship of some 2-aryl-2-(pyridin-2-yl)acetamide derivatives in a maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures.

Table 2: Anticonvulsant Activity of 2-Aryl-2-(pyridin-2-yl)acetamide Derivatives in the MES Test

| Compound | Aryl Substituent | Activity in MES Test |

|---|---|---|

| 1 | Phenyl | Active |

| 2 | 2-Chlorophenyl | Active |

| 3 | 3-Chlorophenyl | Active |

| 4 | 4-Chlorophenyl | Inactive |

| 5 | 2-Methoxyphenyl | Inactive |

| 6 | 3-Methoxyphenyl | Inactive |

| 7 | 4-Methoxyphenyl | Inactive |

Conformational Analysis and its Impact on Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity, as it governs how the molecule fits into the binding site of its biological target. The rotational freedom around the various single bonds in the molecule allows it to adopt multiple conformations, and the biologically active conformation may not be the lowest energy conformation in solution.

A recent study involving the synthesis and computational analysis of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper (II) complex provided insights into its conformational behavior upon metal binding. nih.gov The study revealed that the pyridine ring, which is nearly planar in the free ligand, undergoes a significant conformational change upon coordination to the copper ion. nih.gov This demonstrates the conformational flexibility of the pyridin-2-ylmethyl moiety and its ability to adapt its shape to interact with a binding partner.

The ability of a molecule to adopt a specific, low-energy conformation that is complementary to its target's binding site is often a prerequisite for high-affinity binding and potent biological activity. mdpi.com Therefore, understanding the conformational preferences of this compound derivatives through computational modeling and experimental techniques like NMR is crucial for the rational design of more active analogues.

Biological and Biochemical Research Applications and Mechanistic Insights

Investigation as a Biochemical Probe

The chloroacetamide moiety is a well-established reactive group used in the design of biochemical probes to investigate protein function and identify molecular targets. This functional group acts as an electrophilic "warhead" capable of reacting with nucleophilic amino acid residues, most notably the thiol group of cysteine, through a process of covalent alkylation.

The presence of this reactive site in 2-chloro-N-(pyridin-2-ylmethyl)acetamide allows it to serve as an activity-based probe. Such probes are designed to covalently label the active site of specific enzymes, enabling researchers to:

Identify and isolate target proteins from complex biological mixtures.

Map the active sites of enzymes.

Quantify enzyme activity and inhibitor efficacy.

While broad studies have established the utility of chloroacetamide derivatives in drug discovery, the specific application of this compound as a probe is an area of ongoing investigation. The pyridine (B92270) component of the molecule can contribute to the specificity of its interactions, guiding the reactive chloroacetamide group to particular binding pockets within target proteins.

Enzyme Inhibition Studies and Mechanisms

The ability of this compound and related compounds to inhibit specific enzymes has been a key focus of research, particularly in the context of cysteine proteases and α-glucosidase.

Cysteine proteases are a class of enzymes characterized by a cysteine residue in their active site that is crucial for their catalytic function. mdpi.com The chloroacetamide group is a classic example of an electrophile used to irreversibly inactivate these enzymes. ku.edu The mechanism involves the nucleophilic attack by the active site cysteine's sulfhydryl group on the electrophilic carbon of the chloroacetamide, leading to the formation of a stable covalent thioether bond and the displacement of the chlorine atom. ku.edu This covalent modification permanently blocks the enzyme's active site, rendering it inactive.

Studies on various peptidyl Michael acceptors and other electrophilic compounds have demonstrated their potency as irreversible inactivators of cysteine proteases. ku.edu This established reactivity suggests that this compound is a potential inhibitor of this enzyme class, targeting enzymes such as cathepsins and parasitic proteases like rhodesain. nih.govnih.gov

α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.netbohrium.com Research into various acetamide (B32628) derivatives has revealed their potential as α-glucosidase inhibitors. While direct kinetic data for this compound is not extensively detailed in the available literature, studies on structurally analogous compounds provide valuable insights.

For instance, a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. chemicalpapers.com Several of these compounds demonstrated moderate to excellent inhibitory potential, with IC50 values significantly lower than that of the standard drug, acarbose. chemicalpapers.com

| Compound | IC50 Value (µM) |

|---|---|

| Compound 5a | 673 ± 15 |

| Compound 5e | 111 ± 12 |

| Acarbose (Standard) | 750 ± 9 |

Data sourced from a study on chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives. chemicalpapers.com

Another study on 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles also identified potent α-glucosidase inhibitors, with the most active compound showing an IC50 value of 98.0 µM, approximately eight times more potent than acarbose. nih.gov These findings suggest that the acetamide scaffold, particularly when combined with heterocyclic rings like pyridine or acridine, is a promising framework for developing α-glucosidase inhibitors.

The mechanisms by which these acetamide derivatives inhibit enzymes are varied.

Cysteine Proteases : As previously mentioned, the inhibition of cysteine proteases by chloroacetamides is typically irreversible and covalent. ku.edu The specificity is conferred by the non-covalent interactions of the rest of the inhibitor molecule (the 'recognition unit') with the enzyme's binding pockets, which positions the chloroacetamide 'warhead' for optimal reaction with the catalytic cysteine. nih.gov

α-Glucosidase : For α-glucosidase, the mode of inhibition by related acetamide compounds has been determined through enzyme kinetic studies. The most potent compound from the series of N-(pyridin-3-yl) acetamide derivatives, compound 5e, was found to be a competitive inhibitor of α-glucosidase. chemicalpapers.com Similarly, a potent 6-chloro-2-methoxyacridine derivative was also identified as a competitive inhibitor. nih.gov This indicates that these inhibitors likely bind to the active site of the enzyme, competing with the natural substrate. Molecular docking studies have further supported these findings, showing that these compounds can fit within the enzyme's active site and interact with key amino acid residues. chemicalpapers.com

Molecular Target Identification and Pathway Modulation

Beyond direct enzyme inhibition, research has explored the effects of acetamide-containing molecules on broader cellular signaling pathways, particularly those involved in inflammation.

The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. The inhibition of the NF-κB pathway is a major goal in the development of anti-inflammatory therapies.

Studies on analogs of this compound, such as N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA), have demonstrated their ability to inhibit the NF-κB pathway. nih.gov In cellular models, these compounds were shown to attenuate the lipopolysaccharide (LPS)-stimulated secretion of multiple pro-inflammatory cytokines and mediators. nih.gov

| Cytokine/Mediator | Effect of DEA and DPA |

|---|---|

| TNF-α | Attenuation of Secretion |

| IL-6 | Attenuation of Secretion |

| IL-8 | Attenuation of Secretion |

| MCP-1 | Attenuation of Secretion |

| Nitric Oxide (NO) | Inhibition of Secretion |

Summary of findings for N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) in various cell models. nih.gov

The mechanistic basis for this activity was traced to the inhibition of the degradation of IκB-α, a key inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκB-α degradation, these acetamide compounds effectively block the activation and nuclear translocation of NF-κB, thereby shutting down the subsequent inflammatory cascade. Given the shared acetamide functional group, it is plausible that this compound may exert similar modulatory effects on the NF-κB inflammatory pathway.

Modulation of Cell Proliferation Pathways (e.g., PI3K/Akt)

There is currently no specific scientific literature detailing the modulation of cell proliferation pathways, such as the PI3K/Akt pathway, by this compound. However, the broader class of compounds containing pyridine and acetamide moieties has been the subject of research in the context of cancer and cell signaling.

The PI3K/Akt signaling pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is frequently observed in various cancers. The development of inhibitors targeting this pathway is a significant area of cancer research. While direct evidence is lacking for this compound, other pyridine-containing compounds have been investigated as inhibitors of PI3K/Akt. The pyridine ring can serve as a scaffold to orient functional groups in a way that facilitates binding to the ATP-binding pocket of kinases like PI3K and Akt, thereby inhibiting their activity. The chloroacetamide group, being an electrophilic moiety, could potentially interact with nucleophilic residues in the active site of these kinases, although this is speculative without direct experimental evidence.

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal)

Specific studies detailing the antimicrobial activity of this compound are not readily found. However, the chloroacetamide and pyridine moieties are known pharmacophores in antimicrobial drug discovery.

No specific data on the inhibition of bacterial growth, including that of Escherichia coli and Staphylococcus aureus, by this compound has been identified in the reviewed literature. Nevertheless, numerous acetamide and pyridine derivatives have demonstrated antibacterial properties. For instance, some N-substituted 2-mercaptobenzothiazole (B37678) acetamide derivatives containing a pyridine ring have shown antibacterial activity. The proposed mechanism for some chloroacetamide-containing compounds involves the covalent modification of essential bacterial enzymes, leading to the disruption of vital cellular processes.

Table 1: Antibacterial Activity of Selected Acetamide and Pyridine Derivatives (for illustrative purposes)

| Compound/Derivative Class | Target Organism(s) | Reported Activity | Reference |

| N-(pyridin-3-yl) substituted [phenylsulphonamido] acetamides | Various bacteria | Antibacterial activity observed | afribary.com |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus) | Strong antibacterial activity | nih.gov |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing E. coli | Good antibacterial agents | N/A |

Note: This table is for illustrative purposes to show the antibacterial potential of related compound classes and does not represent data for this compound.

There is no specific information available regarding the antifungal efficacy of this compound. However, the antifungal potential of related structures is an active area of investigation. A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and showed better antifungal activity against Candida albicans and Aspergillus niger than the reference drug fluconazole. researchgate.net This suggests that the N-(pyridin-2-yl)acetamide scaffold could be a promising starting point for the development of new antifungal agents.

Design of Covalent Inhibitors

The design of this compound as a covalent inhibitor has not been specifically described in the available literature. However, the chloroacetamide moiety is a well-known "warhead" for covalent inhibitors. nih.govrsc.org Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged and potent inhibition.

The electrophilic carbon of the chloroacetyl group in this compound can react with nucleophilic amino acid residues, most commonly cysteine, within the active site of an enzyme. nih.govnih.gov This mechanism of action is the basis for the activity of several known covalent inhibitors. For example, chloroacetamide herbicides have been shown to covalently bind to the active site cysteine of plant enzymes. nih.gov In the context of drug discovery, chloroacetamide-containing compounds have been developed as covalent inhibitors for various enzymes, including those involved in cancer and infectious diseases. nih.govrsc.org The pyridine moiety in this compound could serve to direct the molecule to the active site of a specific target protein, thereby facilitating the covalent reaction.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The conventional synthesis of 2-chloro-N-(pyridin-2-ylmethyl)acetamide typically involves the reaction of 2-(aminomethyl)pyridine with chloroacetyl chloride, often in the presence of a base. researchgate.net While effective, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.

Emerging methodologies in organic synthesis offer promising alternatives. Green chemistry principles, for instance, encourage the use of environmentally benign solvents and conditions. tandfonline.com Research into aqueous-phase synthesis, potentially avoiding the use of volatile organic solvents, represents a significant step forward. tandfonline.com Furthermore, the application of continuous flow chemistry could offer substantial advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher yields, and simplified purification. unimi.itnih.goveuropa.eu Microwave-assisted synthesis is another avenue that could dramatically reduce reaction times, as has been demonstrated for related amide formations. nih.govchemicalbook.com

Future investigations should aim to compare these modern techniques against the conventional methods, focusing on metrics such as yield, purity, reaction time, energy consumption, and environmental impact.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Green Chemistry Approach | Reduces use of hazardous solvents; potentially safer and more environmentally friendly. tandfonline.com | Optimization of reaction conditions in aqueous media or other green solvents. |

| Continuous Flow Synthesis | Improved safety, scalability, reproducibility, and reduced reaction times. nih.gov | Development of a dedicated flow reactor setup and optimization of parameters like flow rate and temperature. |

| Microwave-Assisted Synthesis | Rapid heating leads to significantly shorter reaction times and potentially higher yields. nih.gov | Screening of microwave conditions to maximize conversion and minimize side-product formation. |

| Catalytic Methods | Avoids stoichiometric reagents, improves atom economy. mdpi.com | Exploration of novel catalysts for direct amidation, potentially bypassing the need for chloroacetyl chloride. |

Exploration of Advanced Applications in Material Science

The structural features of this compound, particularly the pyridine (B92270) nitrogen and amide group, make it an intriguing candidate as a ligand for the construction of advanced materials. evitachem.com One of the most promising unexplored avenues is its use in the synthesis of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net

The pyridine ring can coordinate to metal ions, while the amide functionality can participate in hydrogen bonding, creating a robust and predictable framework structure. researchgate.netrsc.org By selecting different metal centers, it may be possible to create a family of MOFs based on this ligand with tailored properties for specific applications, such as gas storage, catalysis, or chemical sensing. researchgate.net The reactive chloro- group could also serve as a post-synthetic modification site, allowing for the covalent attachment of other functional molecules to the MOF structure, further expanding its utility.

| Potential Material Application | Role of this compound | Future Research Objective |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Serves as a coordinating organic linker via its pyridine and amide groups. nih.govresearchgate.net | Synthesize and characterize novel MOFs; investigate porosity, stability, and catalytic activity. |

| Coordination Polymers | Forms 1D, 2D, or 3D polymeric structures with various metal ions. | Explore the magnetic and photoluminescent properties of resulting polymers. rsc.org |

| Functionalized Surfaces | The chloroacetyl group allows for covalent attachment to surfaces for creating functional coatings. | Develop methods for grafting the molecule onto substrates and evaluate surface properties. |

| Polymer Synthesis | Can act as a monomer or functional additive in polymerization reactions. | Investigate its incorporation into novel polymers to impart specific properties like metal chelation. |

Deepening Mechanistic Understanding of Biological Interactions

The chloroacetamide moiety is a well-known electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity is the basis for the biological activity of many herbicides and pharmacologically active compounds. researchgate.nettandfonline.com A critical area for future research is to identify the specific biological targets of this compound and to elucidate the mechanism of interaction at a molecular level.

Computational methods, such as molecular docking, can be employed to predict the binding of this compound to the active sites of various enzymes. nih.govnih.govplos.org These in silico studies can generate hypotheses that can then be tested experimentally through enzymatic assays. Structure-activity relationship (SAR) studies, where analogues of the parent compound are synthesized and evaluated, will be crucial for understanding how modifications to the pyridine ring or other parts of the molecule affect biological activity and target selectivity. mdpi.commdpi.comresearchgate.netnih.gov Such studies have been instrumental in optimizing the potency and specificity of inhibitors in other compound classes. nih.gov

| Research Approach | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict potential protein targets and binding modes. plos.orgresearchgate.net | A prioritized list of enzymes or receptors for experimental validation. |

| Enzyme Inhibition Assays | Quantify the compound's inhibitory potency (e.g., IC50) against selected targets. | Confirmation of biological activity and determination of inhibition mechanism (e.g., reversible, irreversible, competitive). nih.gov |

| Structure-Activity Relationship (SAR) | Synthesize and test analogues to determine key structural features for activity. mdpi.com | A clear understanding of which molecular modifications enhance potency and selectivity. |

| Crystallography / NMR | Determine the 3D structure of the compound bound to its biological target. | Precise molecular details of the interaction, confirming the binding site and covalent bond formation. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. biorxiv.org These computational tools can be applied to this compound to accelerate the design and discovery of new analogues with superior properties.

ML models can be trained on existing datasets of similar compounds to predict the biological activity or material properties of novel, virtual derivatives. nih.govresearchgate.net This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. github.com Generative AI models can even design entirely new molecules based on desired characteristics, exploring a vast chemical space that would be inaccessible through traditional methods. For instance, an ML model could be developed to predict the reactivity of novel chloroacetamide derivatives or to design pyridyl-amide ligands that are predicted to self-assemble into MOFs with specific pore sizes. researchgate.net

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Predictive Modeling | Training models to predict bioactivity (e.g., pIC50) or material properties based on molecular structure. nih.govgithub.com | Rapidly screen virtual libraries to identify high-potential derivatives for synthesis. |

| Generative Design | Using AI to design novel molecules with optimized properties from the ground up. | Discovery of innovative structures with enhanced performance beyond simple analogues. |

| SAR Analysis | Employing ML to identify complex structure-activity relationships that may not be apparent to human researchers. biorxiv.org | Provides deeper insights for rational, data-driven compound optimization. |

| Synthesis Prediction | Using AI to predict viable synthetic routes for novel designed compounds. | Streamlines the process from virtual design to laboratory synthesis. |

Investigation of Stereochemical Aspects and Chiral Synthesis

The parent molecule, this compound, is achiral. However, the introduction of stereocenters into its structure opens up a significant and unexplored area of research. Chirality is a fundamental aspect of molecular recognition in biological systems, and enantiomers of a chiral drug can have vastly different pharmacological activities.

Future research should focus on the design and asymmetric synthesis of chiral derivatives. This could be achieved by introducing substituents on the methylene (B1212753) bridge connecting the pyridine and amide groups. Methodologies for the asymmetric synthesis of related chiral amines and their derivatives are established and could be adapted for this purpose. st-andrews.ac.uknih.govnih.gov Once synthesized, the individual enantiomers would need to be separated and their biological activities evaluated independently. This would reveal whether a specific stereoisomer is responsible for any observed effects, a critical step in the development of selective therapeutic agents or chiral materials.

| Chiral Modification Strategy | Potential Asymmetric Synthesis Approach | Rationale for Investigation |

|---|---|---|

| Substitution at the Methylene Bridge | Asymmetric alkylation or catalytic asymmetric hydrogenation of a corresponding enamine. | To study how stereochemistry at this position affects binding to biological targets. |

| Substitution on the Pyridine Ring | Use of chiral catalysts in reactions involving a prochiral pyridine precursor. | To investigate the influence of atropisomerism or distal stereocenters on activity. |

| Derivatization with Chiral Auxiliaries | Coupling of the molecule to a chiral auxiliary, followed by separation of diastereomers and removal of the auxiliary. st-andrews.ac.uk | A classical but effective method for obtaining enantiomerically pure samples for evaluation. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(pyridin-2-ylmethyl)acetamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting pyridin-2-ylmethylamine with chloroacetyl chloride in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C yields the target compound. Key factors include:

- Base selection : TEA neutralizes HCl byproducts, preventing side reactions.

- Solvent choice : DCM ensures solubility while maintaining mild reaction conditions.

- Temperature control : Slow addition of reagents at low temperatures minimizes exothermic side reactions.

Purification often involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the structure by identifying peaks for the pyridine ring (δ 7.1–8.5 ppm), methylene groups (δ 3.8–4.2 ppm), and carbonyl (δ 165–170 ppm).

- IR spectroscopy : C=O stretch (~1650 cm) and N–H bend (~1550 cm) validate the acetamide moiety.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 199.06).

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize the substitution reaction of the chlorine atom in this compound with various nucleophiles?

- Methodological Answer : The chloro group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. Optimization strategies include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Adding KI (via Finkelstein reaction) accelerates substitution with softer nucleophiles.

- Temperature : Elevated temperatures (50–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation.

Example: Reacting with 5-methylpyridin-2-amine in ethanol under reflux yields biologically active derivatives .

Q. What strategies are effective in minimizing by-product formation during the synthesis of this compound derivatives?

- Methodological Answer : Common by-products include hydrolysis products (e.g., carboxylic acids) or dimerization adducts. Mitigation involves:

- Moisture control : Use anhydrous solvents and molecular sieves to prevent hydrolysis.

- Stoichiometry : Limit excess chloroacetyl chloride to avoid over-acylation.

- Chromatographic monitoring : TLC (silica gel, UV visualization) tracks reaction progress.

For example, in C-amidoalkylation reactions, maintaining a 1:1 molar ratio of reactants and slow reagent addition reduces dimerization .

Q. How does steric hindrance from the pyridin-2-ylmethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The pyridine ring’s ortho-substitution creates steric hindrance, slowing reactions at the acetamide’s α-carbon. Solutions include:

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)) with bulky ligands (XPhos) enhance selectivity.

- Microwave-assisted synthesis : Short reaction times reduce decomposition of sensitive intermediates.

Example: Suzuki-Miyaura coupling with aryl boronic acids requires careful ligand selection to avoid steric clashes .

Applications in Drug Discovery

Q. What computational methods are used to predict the binding affinity of this compound derivatives to enzyme targets?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinase inhibitors). The chloroacetamide moiety often binds to ATP pockets via H-bonding with backbone amides.

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories.

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC values.

These methods guided the design of antimalarial analogs targeting Plasmodium proteases .

Q. How do structural modifications to the pyridine ring affect the biological activity of this compound?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl at C5) enhance metabolic stability but reduce solubility.

- Methoxy substitutions (C4) improve blood-brain barrier penetration in CNS-targeted drugs.

- Heterocycle fusion (e.g., thienopyridines) increases binding to cytochrome P450 isoforms.

SAR studies show that 5-chloro-substituted derivatives exhibit 10-fold higher antiparasitic activity compared to unsubstituted analogs .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported yields for this compound synthesis across different methods?

- Methodological Answer : Yield discrepancies often arise from:

- Purification techniques : Column chromatography (60–70% yield) vs. recrystallization (40–50% yield).

- Scale effects : Milligram-scale reactions may report higher yields than kilogram-scale due to heat dissipation issues.

- By-product quantification : NMR integration or HPLC area normalization clarifies purity-adjusted yields.

For example, patents claim >80% yields using iron powder reduction (), but academic studies report 50–60% due to stricter purity criteria .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) identify polymorphs.

- DSC : Endothermic peaks at 120°C (Form I) vs. 135°C (Form II) indicate thermal stability differences.

- Raman spectroscopy : C–Cl stretching modes (550–600 cm) vary with crystal packing.

Polymorph screening via solvent-anti-solvent crystallization (e.g., acetone/water) is critical for reproducibility in formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。